[1-(1H-Indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl](phenyl)methanone
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Overview
Description
1-(1H-Indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-ylmethanone: is a complex organic compound that features an indole moiety fused with a dihydroisoquinoline structure and a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-ylmethanone typically involves multi-step organic reactions One common method starts with the preparation of the indole derivative, followed by the formation of the dihydroisoquinoline ring through cyclization reactions
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohol derivatives from the reduction of the carbonyl group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to natural biomolecules.
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1H-Indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-ylmethanone involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the dihydroisoquinoline structure may influence dopamine pathways. These interactions can modulate neurotransmitter activity, making the compound of interest in neuropharmacology.
Comparison with Similar Compounds
1-(1H-Indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-ylmethanol): Similar structure but with an alcohol group instead of a ketone.
1-(1H-Indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-ylethanone): Similar structure with an ethanone group.
Uniqueness: The unique combination of the indole, dihydroisoquinoline, and phenylmethanone groups in 1-(1H-Indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-ylmethanone) provides distinct chemical properties and biological activities that are not observed in the similar compounds listed above.
Properties
CAS No. |
827320-73-0 |
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Molecular Formula |
C24H20N2O |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[1-(1H-indol-3-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C24H20N2O/c27-24(18-9-2-1-3-10-18)26-15-14-17-8-4-5-11-19(17)23(26)21-16-25-22-13-7-6-12-20(21)22/h1-13,16,23,25H,14-15H2 |
InChI Key |
NSSQKHPTZZLMNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C3=CNC4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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